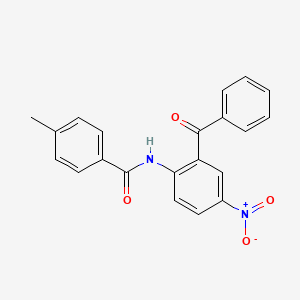

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-14-7-9-16(10-8-14)21(25)22-19-12-11-17(23(26)27)13-18(19)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSINSIFERBRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-aminobenzophenone to introduce the nitro group. This is followed by acylation to form the benzoyl group. The final step involves the reaction with 4-methylbenzoyl chloride under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzoyl group results in a carboxylic acid derivative .

Scientific Research Applications

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the benzamide core significantly influence physical properties such as melting points, solubility, and crystallinity:

Key Observations :

- Halogen Effects : Chloro (5k) and bromo (5n) substituents in pyrazoline derivatives increase molecular weight and hydrophobicity, improving membrane permeability .

Kinase and HDAC Inhibition

Structural analogs with 4-methylbenzamide moieties show varied activity against kinases and HDACs:

Key Observations :

Key Observations :

- Mechanochemical methods (e.g., ball-mill) improve sustainability for nitrobenzamides but may require optimization for bulky substituents like benzoyl groups .

Biological Activity

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide is a compound of significant interest in biological research due to its diverse potential applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with a nitro group and a benzoyl moiety, which contribute to its reactivity and biological interactions. The presence of the 4-methyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can engage in redox reactions, while the benzoyl group is capable of forming hydrogen bonds with various biological molecules. These interactions can modulate biochemical pathways, leading to various therapeutic effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

-

In vitro Cytotoxicity Studies :

- A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, particularly against leukemia and solid tumor cell lines.

- Table 1 summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM) K562 (Leukemia) 15 A549 (Lung Cancer) 20 MCF7 (Breast Cancer) 25 -

Docking Studies :

- Molecular docking simulations were conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. The results indicated strong binding interactions with receptor tyrosine kinases such as EGFR and HER2, highlighting its potential as an anticancer agent .

-

Comparative Analysis :

- When compared with similar benzamide derivatives, this compound demonstrated superior activity against certain cancer cell lines due to its unique structural features. For instance, compounds lacking the 4-methyl group showed reduced potency, emphasizing the importance of this modification in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with 4-nitroanthranilic acid or a derivative. React with 4-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) under anhydrous conditions (DMF or THF solvent, 0°C to room temperature).

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hrs) to minimize side products like unreacted starting materials or over-acylated derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm amide bond formation (N–H stretch at ~3300 cm⁻¹ in IR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~407.1).

- X-ray Crystallography : Use SHELX suite for structure refinement. Key parameters: Mo-Kα radiation, 100 K temperature, R-factor < 0.05 .

Advanced Research Questions

Q. How can researchers design experiments to probe the electronic effects of the nitro and benzoyl groups on the compound’s reactivity?

- Approach :

- Kinetic Studies : Compare reaction rates of nitro-group reduction (e.g., using Pd/C and H₂) with analogues lacking the benzoyl substituent.

- Solvent Effects : Test solubility and stability in polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess dipole-dipole interactions.

- Computational Analysis : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density around the nitro group and predict sites for nucleophilic attack .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Validation Methods :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay). Use IC₅₀ values to identify assay-specific artifacts (e.g., solubility issues in PBS) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess if rapid degradation explains discrepancies in in vitro vs. in vivo efficacy .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- SAR Workflow :

- Substituent Libraries : Synthesize derivatives with halogens (Cl, Br) at the 4-methylbenzamide position or methoxy groups on the benzoyl ring.

- Biological Testing : Screen against target proteins (e.g., PARP-1 or COX-2) using SPR (surface plasmon resonance) for binding affinity (KD measurements) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic descriptors (Hammett σ) with activity trends .

Technical Challenges & Solutions

Q. What are the best practices for addressing poor crystallinity during X-ray diffraction studies of this compound?

- Crystallization Tips :

- Solvent Screening : Test slow evaporation in mixed solvents (e.g., DCM/methanol 9:1).

- Seeding : Use microseeds from analogous structures (e.g., N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide) to induce nucleation .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

- Thermal Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.